molecular formula C8H16Cl2N2O B2764589 1-{2,6-diazaspiro[3.4]octan-2-yl}ethan-1-one dihydrochloride CAS No. 2416233-67-3

1-{2,6-diazaspiro[3.4]octan-2-yl}ethan-1-one dihydrochloride

Cat. No.: B2764589
CAS No.: 2416233-67-3
M. Wt: 227.13
InChI Key: GTLSMKNLBDCAOQ-UHFFFAOYSA-N
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Description

1-{2,6-diazaspiro[3.4]octan-2-yl}ethan-1-one dihydrochloride is a chemical compound with the molecular formula C8H16Cl2N2O and a molecular weight of 227.13. This compound is part of the diazaspiro family, which is known for its unique spirocyclic structure. The spirocyclic structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-{2,6-diazaspiro[3.4]octan-2-yl}ethan-1-one dihydrochloride involves several steps, typically starting with the formation of the spirocyclic core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-{2,6-diazaspiro[3.4]octan-2-yl}ethan-1-one dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{2,6-diazaspiro[3.4]octan-2-yl}ethan-1-one dihydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: The compound has been investigated for its potential therapeutic effects, particularly in the context of pain management and opioid tolerance.

    Industry: In industrial applications, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-{2,6-diazaspiro[3.4]octan-2-yl}ethan-1-one dihydrochloride involves its interaction with specific molecular targets. For example, it has been shown to act as a sigma-1 receptor antagonist, which can enhance the analgesic effect of opioids and prevent opioid tolerance . The compound binds to the sigma-1 receptor, modulating its activity and influencing downstream signaling pathways involved in pain perception and tolerance .

Comparison with Similar Compounds

1-{2,6-diazaspiro[3.4]octan-2-yl}ethan-1-one dihydrochloride can be compared with other similar compounds, such as:

    2,6-Diazaspiro[3.4]octan-7-one: This compound also has a spirocyclic structure and acts as a sigma-1 receptor antagonist.

    1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This compound is a covalent inhibitor of KRAS G12C and has shown potential in cancer treatment.

The uniqueness of this compound lies in its specific spirocyclic structure and its ability to modulate sigma-1 receptor activity, making it a valuable compound for research in pain management and opioid tolerance .

Properties

IUPAC Name

1-(2,7-diazaspiro[3.4]octan-2-yl)ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.2ClH/c1-7(11)10-5-8(6-10)2-3-9-4-8;;/h9H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBOHNDQBXEYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(C1)CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416233-67-3
Record name 1-{2,6-diazaspiro[3.4]octan-2-yl}ethan-1-one dihydrochloride
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